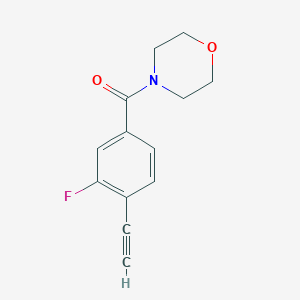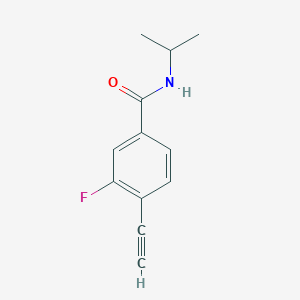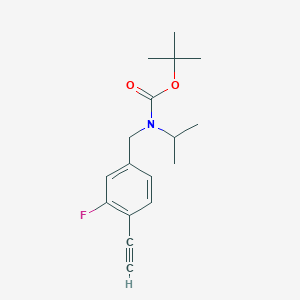
(4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone is a synthetic organic compound that features a pyrrolidine ring attached to a fluorophenyl group with an ethynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-ethynyl-3-fluorobenzene, is prepared through the reaction of 4-fluorobenzene with acetylene in the presence of a suitable catalyst.
Attachment of the Pyrrolidine Ring: The fluorophenyl intermediate is then reacted with pyrrolidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The fluorophenyl group can be reduced under specific conditions to form a more saturated compound.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets. The ethynyl and fluorophenyl groups can interact with enzymes or receptors, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
(4-Ethynylphenyl)(1-pyrrolidinyl)methanone: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
(3-Fluorophenyl)(1-pyrrolidinyl)methanone: Lacks the ethynyl group, which may influence its chemical properties and applications.
Uniqueness
(4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone is unique due to the presence of both the ethynyl and fluorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
(4-ethynyl-3-fluorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-2-10-5-6-11(9-12(10)14)13(16)15-7-3-4-8-15/h1,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYZNQUHYZLFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














